3-Acetoxy-4'-bromobenzophenone
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Overview
Description
3-Acetoxy-4’-bromobenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an acetoxy group at the 3-position and a bromine atom at the 4’-position of the benzophenone structure. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-bromobenzophenone typically involves the acetylation of 4’-bromobenzophenone. One common method is the reaction of 4’-bromobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-bromobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 4’-bromo-3-hydroxybenzophenone.
Oxidation: Formation of 4’-bromo-3-carboxybenzophenone
Scientific Research Applications
3-Acetoxy-4’-bromobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-bromobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the bromobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Acetoxy-3’-bromobenzophenone
- 3-Acetoxy-4’-chlorobenzophenone
- 3-Acetoxy-4’-fluorobenzophenone
Comparison: 3-Acetoxy-4’-bromobenzophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that are not as favorable with chlorine or fluorine .
Properties
IUPAC Name |
[3-(4-bromobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFTMSEVMDBEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641634 |
Source
|
Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-61-3 |
Source
|
Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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